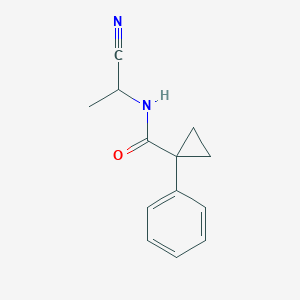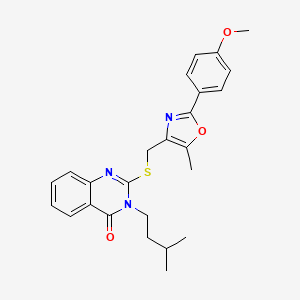![molecular formula C25H19N3O6S B2730895 N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-06-4](/img/no-structure.png)
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H19N3O6S and its molecular weight is 489.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with similar structural frameworks, such as those involving substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, showcases the synthetic versatility and potential pharmacological relevance of quinazoline derivatives. The methodology typically involves a one-step reaction from readily available starting materials, indicating a straightforward approach to complex heterocyclic systems (Chau, Saegusa, & Iwakura, 1982).
Polymer Science
In polymer science, the structural motifs found in quinazoline derivatives have been applied in the synthesis of poly(ester amide)s, demonstrating the compound's potential utility in creating novel polymeric materials. These studies focus on polymerization reactions involving cyclic imino ethers, particularly with aromatic bis(oxazolines), to form high-molar mass polymers with varied thermal properties (Lustoň et al., 2007).
Medicinal Chemistry
While direct applications in medicinal chemistry of the specified compound were not found, related research on quinazoline derivatives highlights their potential in drug discovery. For instance, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, indicating the broader pharmacological interest in quinazoline frameworks for developing new therapeutic agents (Norman et al., 1996).
Material Science
The synthesis of materials with specific photophysical properties also leverages quinazoline derivatives. These compounds are utilized in the development of photosensitive poly(benzoxazole), demonstrating the potential of quinazoline and its derivatives in creating advanced materials for photopolymerization applications (Ebara, Shibasaki, & Ueda, 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with two equivalents of 5-formylbenzo[d][1,3]dioxole followed by thioamide formation and carboxamide formation.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "5-formylbenzo[d][1,3]dioxole", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "triethylamine", "acetic anhydride", "dimethylformamide", "chloroform", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 5-formylbenzo[d][1,3]dioxole in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide to form N-(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Repeat step 1 to obtain N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 3: Thioamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline with thioacetic acid in the presence of triethylamine and chloroform to form N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 4: Carboxamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline with acetic anhydride and diisopropylethylamine in the presence of methanol and water to form N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Número CAS |
451467-06-4 |
Fórmula molecular |
C25H19N3O6S |
Peso molecular |
489.5 |
Nombre IUPAC |
N,3-bis(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H19N3O6S/c29-23(26-10-14-1-5-19-21(7-14)33-12-31-19)16-3-4-17-18(9-16)27-25(35)28(24(17)30)11-15-2-6-20-22(8-15)34-13-32-20/h1-9H,10-13H2,(H,26,29)(H,27,35) |
Clave InChI |
FKEPBIONXZBABP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2730812.png)
![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)


![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)
![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)
![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)


![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)